Enhanced Aqueous Solubility Profile vs. Non-Hydroxylated 2-Methyl-THIQ
The target compound demonstrates a significantly improved predicted aqueous solubility profile compared to 2-methyl-1,2,3,4-tetrahydroisoquinoline (2-Me-THIQ), a close structural analog lacking the 5-hydroxy group. This is driven by its more favorable calculated octanol-water partition coefficient (LogP) and vastly larger topological polar surface area (TPSA) [1][2].
| Evidence Dimension | Predicted lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: 1.4; TPSA: 23.5 Ų; H-bond donors: 1; H-bond acceptors: 2 |
| Comparator Or Baseline | 2-Methyl-1,2,3,4-tetrahydroisoquinoline (2-Me-THIQ, CAS 1612-65-3). LogP: 1.8; TPSA: 3.2 Ų; H-bond donors: 0; H-bond acceptors: 1 |
| Quantified Difference | ΔLogP = 0.4 units lower (more hydrophilic); TPSA is over 7 times larger, indicating significantly greater polarity and hydrogen bonding capacity. |
| Conditions | Computationally predicted values from authoritative chemical databases. |
Why This Matters
For procurement, this directly predicts better solubility in aqueous assay buffers and biological media, reducing the need for co-solvents like DMSO and minimizing potential solvent-related artifacts in cell-based or in vivo studies.
- [1] MolAid. (n.d.). 5-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: Physicochemical Properties. View Source
- [2] PlantaE DB. (2026). 2-Methyl-1,2,3,4-tetrahydroisoquinoline: Physical and Chemical Properties. View Source
